Improved HPLC Purity Over 4-Position Isomer
In a direct head-to-head comparison of tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate (Target) versus the 4-position isomer tert-Butyl ((2-methylthiazol-4-yl)methyl)carbamate (Comparator) under identical reversed-phase HPLC conditions (C18, 30:70 acetonitrile/water, 0.1% TFA, 1.0 mL/min), the target compound achieved a purity of 98.7% with a single main peak, whereas the 4-isomer showed 94.2% purity with an additional 2.1% of an elimination byproduct [1]. The quantified difference in purity is +4.5 percentage points in favor of the target [1].
Comparator (4-position isomer): 94.2%
Difference: +4.5 percentage points
| Evidence Dimension | HPLC purity (area %) |
|---|---|
| Target Compound Data | 98.7% |
| Comparator Or Baseline | tert-Butyl ((2-methylthiazol-4-yl)methyl)carbamate at 94.2% |
| Quantified Difference | +4.5% purity (target higher) |
| Conditions | Reversed-phase HPLC, C18 column, 30:70 ACN/water +0.1% TFA, 1.0 mL/min flow, UV 254 nm |
Why This Matters
Higher purity reduces the need for additional recrystallization or column chromatography, lowering process costs and improving reproducibility in multi-step synthesis.
- [1] Zhang, L.; Wang, H.; Liu, Y. Comparative Stability of Boc-Protected Thiazolemethylamines under Acidic HPLC Conditions. J. Chromatogr. A 2021, 1652, 462372. DOI: 10.1016/j.chroma.2021.462372. View Source
